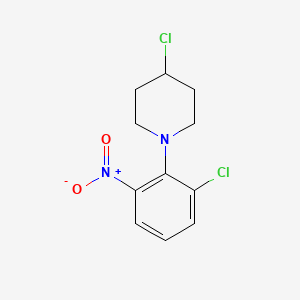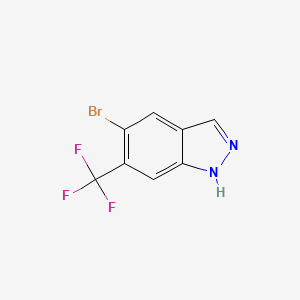
2,2-Dibromo-1-(5-methyl-2-furyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dibromo-1-(5-methyl-2-furyl)ethanone is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of two bromine atoms and a furan ring substituted with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2-Dibromo-1-(5-methyl-2-furyl)ethanone can be synthesized through the bromination of 1-(5-methyl-2-furyl)ethanone. The reaction typically involves the use of bromine in an organic solvent such as dimethylformamide. The reaction is carried out at a controlled temperature to ensure the selective bromination at the desired positions on the furan ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale bromination reactions using similar conditions as those described for laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced reaction control and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dibromo-1-(5-methyl-2-furyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 1-(5-methyl-2-furyl)ethanone by using reducing agents like sodium borohydride.
Oxidation Reactions: Oxidation of the furan ring can lead to the formation of various oxygenated derivatives.
Common Reagents and Conditions
Bromine: Used for the initial bromination reaction.
Sodium Borohydride: Commonly used for reduction reactions.
Organic Solvents: Such as dimethylformamide, used to dissolve reactants and control reaction conditions.
Major Products
Substituted Furans: Formed through substitution reactions.
Reduced Furans: Formed through reduction reactions.
Oxygenated Derivatives: Formed through oxidation reactions.
Applications De Recherche Scientifique
2,2-Dibromo-1-(5-methyl-2-furyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Dibromo-1-(5-methyl-2-furyl)ethanone involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic reactions, making the compound reactive towards nucleophiles. The furan ring provides a stable framework that can undergo various chemical transformations, allowing the compound to interact with different biological and chemical systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-Methylfuran-2-yl)ethanone: A precursor to 2,2-Dibromo-1-(5-methyl-2-furyl)ethanone, lacking the bromine atoms.
2-Acetylfuran: A related compound with an acetyl group instead of the dibromoethanone moiety.
Uniqueness
This compound is unique due to the presence of two bromine atoms, which impart distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propriétés
Formule moléculaire |
C7H6Br2O2 |
|---|---|
Poids moléculaire |
281.93 g/mol |
Nom IUPAC |
2,2-dibromo-1-(5-methylfuran-2-yl)ethanone |
InChI |
InChI=1S/C7H6Br2O2/c1-4-2-3-5(11-4)6(10)7(8)9/h2-3,7H,1H3 |
Clé InChI |
OKVNLONIZULPHR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)C(=O)C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[5-(1-Boc-3-azetidinyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13703676.png)




![Tert-butyl ((6-(7-hydroxythieno[3,2-B]pyridin-2-YL)pyridin-3-YL)methyl)(2-methoxyethyl)carbamate](/img/structure/B13703700.png)




